molecular formula C4HBrClNOS B2956793 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde CAS No. 533887-89-7

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde

Cat. No.: B2956793
CAS No.: 533887-89-7
M. Wt: 226.47
InChI Key: BFBUJEAWHKPSRJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of bromine and chlorine atoms attached to the thiazole ring, along with an aldehyde functional group at the 5-position. It is a white crystalline solid with a distinct odor and is insoluble in water but soluble in organic solvents like methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the aldehyde group makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClNOS/c5-4-7-3(6)2(1-8)9-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBUJEAWHKPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533887-89-7
Record name 2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde
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